2,4-Dinitrophenyl beta-d-glucopyranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-RMPHRYRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-97-7 | |
| Record name | 2,4-Dinitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Role of Chromogenic Glycosides in Mechanistic Enzymology
Mechanistic enzymology is a field dedicated to understanding the intricate step-by-step processes by which enzymes catalyze biochemical reactions. nih.gov To achieve this, scientists employ various techniques, with the use of chromogenic substrates being a particularly powerful approach. nih.gov Chromogenic glycosides are synthetic molecules designed to mimic the natural substrates of glycosidase enzymes. biosynth.comscbt.com These enzymes are responsible for breaking down complex carbohydrates by cleaving glycosidic bonds. biosynth.com
The key feature of a chromogenic glycoside is its structure: a sugar molecule (the glycone) is linked to a non-sugar, colored compound (the aglycone). caymanchem.com When a glycosidase enzyme cleaves the glycosidic bond of the chromogenic substrate, it liberates the aglycone. This released aglycone is a chromophore, meaning it absorbs light at a specific wavelength and is colored. caymanchem.com The intensity of the color produced is directly proportional to the amount of aglycone released, and therefore, to the rate of the enzymatic reaction. By measuring the change in color over time using a spectrophotometer, researchers can accurately determine the enzyme's activity and study its kinetics. caymanchem.com This method provides a continuous and straightforward assay for enzyme activity, adaptable for high-throughput screening of potential enzyme inhibitors or activators. nih.govnih.gov
Significance of 2,4 Dinitrophenyl Beta D Glucopyranoside As a Probing Substrate
2,4-Dinitrophenyl beta-D-glucopyranoside (DNP-β-D-glucopyranoside) is a prominent example of a chromogenic glycoside used to assay β-glucosidases. biosynth.commedchemexpress.com Its significance as a probing substrate stems from the chemical properties of its aglycone, 2,4-dinitrophenol (B41442) (DNP). wikipedia.orgnih.gov
When the beta-glycosidic bond of DNP-β-D-glucopyranoside is hydrolyzed by a β-glucosidase, it releases glucose and 2,4-dinitrophenol. biosynth.com The 2,4-dinitrophenolate (B1223059) ion, formed under alkaline conditions, is a distinct yellow color, and its concentration can be easily quantified by measuring the absorbance of light at a specific wavelength. ncert.nic.inyoutube.com This provides a direct and sensitive measure of the enzyme's catalytic efficiency.
The two nitro groups on the phenyl ring make 2,4-dinitrophenol a good leaving group, facilitating the enzymatic cleavage of the glycosidic bond. This reactivity allows for the study of enzyme kinetics under various conditions. researchgate.net Researchers can investigate the enzyme's substrate specificity, determine kinetic parameters like Km (the Michaelis constant, which reflects the substrate concentration at which the reaction rate is half of Vmax) and kcat (the turnover number, representing the number of substrate molecules converted per enzyme molecule per second), and elucidate the catalytic mechanism. For instance, studies using DNP-glycosides have helped to identify key amino acid residues in the active site of glycosidases and to understand the role of these residues in catalysis. researchgate.net
Historical Development and Evolution of Its Application in Glycosidase Studies
General Strategies for the Synthesis of 2,4-Dinitrophenyl Glycopyranosides
A straightforward and general method for synthesizing 2,4-dinitrophenyl glycopyranosides has been established. This approach typically involves the reaction of a fully acetylated glycopyranosyl halide, such as a bromide, with the corresponding dinitrophenoxide. A key step in this process is the subsequent deprotection of the sugar's hydroxyl groups. The acetyl protecting groups on the O-acetyl derivatives can be efficiently removed using hydrogen chloride in methanol (B129727) or a methanol-chloroform mixture. rsc.org This deacetylation occurs without the undesirable cleavage of the dinitrophenyl aglycone, ensuring the integrity of the final product. rsc.org
Targeted Synthesis of Specific Analogs for Mechanistic Probes and Inhibitor Design
The versatility of DNP-glycoside chemistry allows for the creation of tailored molecules that can act as specific probes or inhibitors for enzymes. By modifying the sugar moiety, researchers can design compounds that target active sites and elucidate enzymatic mechanisms.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside is a notable glucosyl fluoride (B91410) that functions as a specific mechanism-based inactivator of glycosidases. chemicalbook.com The presence of the fluorine atom at the C-2 position dramatically alters the compound's reactivity within the enzyme's active site, leading to covalent modification and inactivation. This property makes it an invaluable tool for studying the synthesis and degradation of oligosaccharides and polysaccharides. chemicalbook.com The synthesis of this and related compounds, such as its allopyranoside analog, has expanded the toolkit for probing enzyme structure and function. nih.gov
Table 1: Properties of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-beta-D-glucopyranoside
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2R,3S,4S,5R,6S)-6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol | synthose.com |
| Molecular Formula | C₁₂H₁₃FN₂O₉ | nih.govsynthose.com |
| Molecular Weight | 348.24 g/mol | nih.gov |
| CAS Number | 111495-86-4 | chemicalbook.comsynthose.com |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])OC2C(C(C(C(O2)CO)O)O)F)N+[O-] | synthose.com |
This interactive table summarizes key identifiers for the mechanism-based inactivator.
The synthesis of DNP derivatives of N-acetylhexosamines, such as DNP-α-N-acetylgalactosaminide (DNP-α-GalNAc), was historically challenging. researchgate.net However, the development of a convenient one-pot arylation/anomerisation sequence has made these chromogenic aryl glycoside substrates more accessible. researchgate.net This method is particularly effective as it minimizes the decomposition of β-linked intermediates that can occur with 2-acetamido sugars. researchgate.net These compounds are crucial for studying the specificity of enzymes like α-N-acetylgalactosaminidase and endo-α-N-acetylgalactosaminidase. researchgate.net The related compound, p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is also widely used as a chromogenic substrate for the colorimetric assay of N-acetyl-β-glucosaminidase activity. selleckchem.com A common synthetic route for these types of molecules involves the condensation of a 2-methyl-oxazoline derivative of the sugar with the desired nitrophenol, followed by saponification. nih.gov
Synthesis of Related Thio-D-Glucosides and Their Derivatives
Thio-D-glucosides are another important class of derivatives. The synthesis of 2,4-dinitrophenyl 1-thio-β-D-glucopyranoside tetraacetate has been described in detail. acs.org The procedure involves reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with the potassium salt of 2,4-dinitrobenzenethiol. acs.org This reaction is typically carried out in a mixture of 95% ethanol (B145695) and chloroform (B151607) and is driven to completion by boiling under reflux for approximately two hours. acs.org More recently, improved and efficient methods have been developed for synthesizing related 2-OH thioaryl glycosides from per-protected glycals. nih.gov This modern approach utilizes the oxidation of glycals to form 1,2-anhydro sugars as intermediates, which then react with sodium borohydride (B1222165) and aryl disulfides. nih.gov
Table 2: Synthesis of 2,4-Dinitrophenyl 1-Thio-β-D-glucopyranoside Tetraacetate
| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Source(s) |
|---|
This interactive table outlines the classical synthesis of the thioglycoside derivative.
Facile Synthesis of 2,4-Dinitrophenyl Alpha-D-Glycopyranosides as Chromogenic Substrates for Alpha-Glycosidases
While many synthetic routes yield the β-anomer, the synthesis of pure α-anomers of DNP-glycopyranosides is essential for creating specific chromogenic substrates for α-glycosidases. nih.gov A significant advancement in this area is an efficient, one-pot arylation/anomerisation sequence that provides access to a range of aryl α-glycosides. researchgate.net This method has proven particularly valuable for producing DNP-α-glycopyranosides of 2-acetamido sugars, which were previously difficult to prepare. researchgate.net These substrates allow for the continuous monitoring of enzyme activity through the spectrophotometric detection of the released 2,4-dinitrophenolate (B1223059) anion.
Derivatization Techniques for Analytical Applications, Including Hydrazone Formation
2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a classic reagent used for the derivatization of aldehydes and ketones for analytical purposes. ijsrst.comsigmaaldrich.com The reaction yields a characteristic yellow to reddish-orange precipitate known as a 2,4-dinitrophenylhydrazone, confirming the presence of a carbonyl group. ijsrst.com This technique can be applied to the aldehyde or ketone functionalities within sugar molecules, often after a chemical modification like periodate (B1199274) cleavage. nih.gov
A significant challenge with this method is the potential instability of the resulting imine (Schiff base) product. d-nb.info To address this, a modified derivatization procedure for glucose has been developed. This method employs an acidic work-up step, which promotes an intramolecular rearrangement analogous to the Amadori rearrangement. d-nb.info The process results in a stable, cyclized DNPH-glucose derivative, which is highly suitable for quantitative analysis by methods such as HPLC. d-nb.info This derivatization is not limited to monosaccharides and has been used to probe the structure of cofactors like pyrroloquinoline quinone (PQQ) in enzymes. nih.gov
Substrate Specificity and Hydrolytic Activity Across Glycoside Hydrolase Families
The utility of this compound extends across several families of glycoside hydrolases, enabling researchers to characterize and differentiate enzyme function. As an aryl beta-glucoside, it is recognized by enzymes that act on substrates with a beta-glucosidic bond and an aromatic (aryl) aglycone portion.
Beta-glucosidases (EC 3.2.1.21) are a broad class of enzymes that catalyze the hydrolysis of terminal, non-reducing beta-D-glucosyl residues from beta-D-glucosides and oligosaccharides. This compound is employed as an artificial chromogenic substrate in the kinetic analysis of these enzymes. nih.govresearchgate.net
In a study investigating the catalytic mechanism of a Glycoside Hydrolase Family 3 (GH3) beta-glucosidase from Aspergillus niger ASKU28, 2,4-dinitrophenyl beta-D-glucoside was used alongside the more common substrate, p-nitrophenyl beta-D-glucoside (pNPG). nih.govebi.ac.uk The research noted that for such artificial substrates, the aglycone leaving groups (2,4-dinitrophenoxide and p-nitrophenoxide) are less dependent on acid catalysis for departure compared to the natural substrate, cellobiose (B7769950). nih.govebi.ac.uk This characteristic can lead to changes in the rate-determining step of the catalytic cycle and provides insight into the enzyme's mechanism. For a mutant enzyme (E490A) where the proposed acid/base catalyst was altered, the reduction in catalytic activity was less pronounced with 2,4-dinitrophenyl beta-D-glucoside than with cellobiose, supporting the role of the E490 residue in protonating the leaving group of the natural substrate. nih.gov
Glucosylceramidase (GCase, EC 3.2.1.45) is a specialized beta-glucosidase that hydrolyzes the beta-glucosidic linkage of glucosylceramide. Some of these enzymes, particularly those from bacterial sources, can also hydrolyze artificial substrates.
A detailed kinetic study was performed on a Glycoside Hydrolase Family 3 (GH3) glucosylceramidase from Paenibacillus sp. TS12. nih.govresearchgate.net In this research, this compound was utilized as a substrate for the continuous assay of the enzyme's hydrolytic activity. nih.govresearchgate.net The use of this substrate allowed for the determination of key kinetic parameters, demonstrating that the enzyme efficiently catalyzes its hydrolysis. nih.govresearchgate.net The study successfully identified the catalytic nucleophile (Asp-223) and the general acid/base catalyst (Glu-411) through a combination of kinetics on this substrate and site-directed mutagenesis. nih.gov
Exoglucanases, or cello-biohydrolases (EC 3.2.1.91), are enzymes that cleave cellobiose units from the ends of cellulose (B213188) chains. While their primary substrates are polysaccharides, some exoglucanases can also hydrolyze smaller aryl beta-glucosides.
Research on the exoglucanase from the bacterium Cellulomonas fimi demonstrated its ability to utilize various substituted phenyl beta-glucosides as substrates. researchgate.net Among the substrates tested, this compound was identified as the most effective, indicating a notable specificity of this particular exoglucanase for this compound over other similar substrates. researchgate.net This finding highlights the role of the substrate's electronic properties in enzyme recognition and catalysis, as the 2,4-dinitrophenyl group is a very good leaving group, facilitating the cleavage of the glycosidic bond.
Quantitative Determination of Enzyme Kinetic Parameters
The use of this compound allows for the precise measurement of fundamental enzyme kinetic constants, which describe the efficiency and affinity of the enzyme-substrate interaction.
The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an inverse measure of the substrate's binding affinity to the enzyme. The turnover number (k꜀ₐₜ) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.
For the glucosylceramidase from Paenibacillus sp. TS12, the Kₘ value for the hydrolysis of this compound was determined to be 0.16 ± 0.02 mM. nih.govresearchgate.net Using the reported catalytic efficiency and Kₘ, the turnover number (k꜀ₐₜ) can be calculated, providing a complete kinetic profile of the enzyme with this substrate.
The catalytic efficiency, expressed as the k꜀ₐₜ/Kₘ ratio, is a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both binding affinity (Kₘ) and catalytic rate (k꜀ₐₜ). A higher k꜀ₐₜ/Kₘ value indicates greater efficiency.
The study on the glucosylceramidase from Paenibacillus sp. TS12 reported a catalytic efficiency (k꜀ₐₜ/Kₘ) of (2.9 ± 0.4) x 10⁶ M⁻¹s⁻¹ for the hydrolysis of this compound. nih.govresearchgate.net This high value underscores the effectiveness of this enzyme in processing the substrate.
Kinetic Parameters for Hydrolysis of this compound
The following table presents kinetic data from a study on a glucosylceramidase from Paenibacillus sp. TS12, a Family 3 Glycoside Hydrolase. nih.govresearchgate.net
| Enzyme/Source | Kₘ (mM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | k꜀ₐₜ (s⁻¹) (Calculated) |
| Glucosylceramidase (Paenibacillus sp. TS12) | 0.16 | 2.9 x 10⁶ | 464 |
pH-Rate Profile Analyses and the Role of Catalytic Residue Protonation States
The enzymatic hydrolysis of glycosides is profoundly influenced by pH, as the ionization states of catalytic amino acid residues in the active site are critical for their function. Studies on the pH-dependence of glycosidase activity, often utilizing chromogenic substrates like nitrophenyl glucosides, reveal classic bell-shaped curves. These profiles are instrumental in identifying the pKa values of the catalytic residues involved in the reaction.
For retaining β-glucosidases, which employ a double-displacement mechanism, the pH-rate profile typically reflects the ionization states of two key carboxylic acid residues, most commonly aspartate (Asp) or glutamate (B1630785) (Glu). One residue functions as the general acid/base catalyst and the other as the catalytic nucleophile. The ascending arm of the bell-shaped curve generally corresponds to the deprotonation of the general acid catalyst, which is required to protonate the glycosidic oxygen of the substrate in the first step (glycosylation). The descending arm reflects the deprotonation of the catalytic nucleophile, which must be in its carboxylate form to attack the anomeric carbon.
While extensive studies on 2,4-dinitrophenyl β-D-glucopyranoside (DNP-Glc) are specific, the non-enzymatic hydrolysis of the related compound 4-nitrophenyl β-D-glucopyranoside (PNP-Glc) provides insight into how pH affects the stability of the glycosidic bond itself. chemrxiv.orgchemrxiv.org Its hydrolysis mechanism changes significantly across different pH values:
Acidic conditions: Hydrolysis proceeds via a specific acid-catalyzed mechanism, requiring the formation of the conjugate acid of the substrate. chemrxiv.org
Neutral conditions: A pH-independent region is observed where the reaction involves general catalysis, consistent with a dissociative mechanism. chemrxiv.orgchemrxiv.org
Basic conditions: Under mildly basic conditions, a bimolecular concerted mechanism is implicated. chemrxiv.org At high pH, neighboring group participation by the C2-oxyanion, leading to a 1,2-anhydrosugar intermediate, becomes the dominant pathway. chemrxiv.orgchemrxiv.org
These non-enzymatic findings underscore the inherent reactivity of the aryl glycoside bond and provide a baseline for understanding the immense rate accelerations achieved by enzymes through the precise positioning and protonation states of their catalytic residues.
Dissection of Glycosidase Reaction Mechanisms
Evidence for Double-Displacement Catalytic Pathways
The use of 2,4-dinitrophenyl β-D-glucopyranoside and other activated aryl glycosides has been pivotal in establishing the double-displacement mechanism for retaining glycosidases. researchgate.net This mechanism involves two distinct stereochemical steps: glycosylation and deglycosylation. In the first step, a catalytic nucleophile from the enzyme attacks the anomeric carbon of the sugar, displacing the 2,4-dinitrophenolate leaving group and forming a covalent glycosyl-enzyme intermediate. researchgate.netmdpi.com This step proceeds with an inversion of stereochemistry at the anomeric carbon. In the second step, a water molecule, activated by a general base catalyst (the same residue that acted as the general acid in the first step), attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the glucose with a net retention of the original anomeric configuration. nih.gov
Strong evidence for this two-step pathway comes from Hammett analyses using a series of substituted aryl β-glucosides with varying leaving group abilities (different pKa values). researchgate.net Such studies often yield a biphasic plot of log(kcat) versus the pKa of the leaving group phenol. researchgate.net For substrates with poor leaving groups (high pKa), the rate of the reaction is highly dependent on the leaving group's ability, resulting in a linear relationship with a negative slope (βlg value). researchgate.net This indicates that the cleavage of the glycosidic bond (glycosylation) is the rate-limiting step. researchgate.net Conversely, for substrates with good leaving groups like 2,4-dinitrophenolate (low pKa), the reaction rate becomes independent of the leaving group. researchgate.net This signifies a change in the rate-determining step to the hydrolysis of the glycosyl-enzyme intermediate (deglycosylation). researchgate.net This biphasic behavior is a hallmark of the double-displacement mechanism, demonstrating the existence of a discrete covalent intermediate.
Identification of Catalytic Nucleophiles and General Acid/Base Catalysts
The chromogenic nature of DNP-Glc facilitates the identification of the key catalytic residues responsible for the glycosylation and deglycosylation steps. In retaining β-glycosidases, these roles are almost universally filled by a pair of aspartic or glutamic acid residues. researchgate.netnih.gov One residue, in its deprotonated carboxylate form, acts as the nucleophile, while the other, in its protonated carboxylic acid form, serves as the general acid/base catalyst. researchgate.netmdpi.com
Site-directed mutagenesis is a powerful and definitive technique for assigning roles to active site residues. nih.gov By systematically replacing candidate amino acids (identified through sequence alignments or structural data) with non-functional ones (like alanine (B10760859) or glutamine), their importance in catalysis can be assessed. nih.govnih.gov For example, mutation of the proposed catalytic nucleophile typically leads to a drastic reduction in enzyme activity, often by several orders of magnitude (10^5 to 10^6-fold), as the enzyme can no longer form the crucial glycosyl-enzyme intermediate. researchgate.net In contrast, mutating the general acid/base catalyst also significantly impairs activity, but often to a lesser extent (e.g., 250- to 3500-fold reduction). researchgate.net
An exemplary study on a family 1 β-glucosidase used aryl β-glucosides to probe the function of two highly conserved glutamate residues, Glu178 and Glu383. researchgate.net The key findings are summarized below:
| Mutant | Effect on Catalytic Efficiency (kcat/Km) | Inferred Role |
| E178Q | 250-fold reduction | General Acid/Base Catalyst |
| E178A | 3500-fold reduction | General Acid/Base Catalyst |
| E383Q | 10^5-fold reduction | Catalytic Nucleophile |
| E383A | 10^6-fold reduction | Catalytic Nucleophile |
This table illustrates how the magnitude of activity loss upon mutation helps assign specific catalytic roles.
Chemical labeling provides an alternative and complementary approach. By using mechanism-based inhibitors, such as 2-deoxy-2-fluoro glycosides, a stable covalent intermediate can be formed with the catalytic nucleophile. ubc.ca The enzyme can then be proteolytically digested, and the labeled peptide isolated and sequenced using mass spectrometry to pinpoint the exact amino acid that formed the covalent bond. acs.org
Sequence alignments across numerous glycosidase families reveal that the catalytic residues are highly conserved, reflecting their essential function. mdpi.comnih.gov
Aspartic Acid (Asp) and Glutamic Acid (Glu): As discussed, these are the quintessential catalytic residues in most glycosidases. msu.ru Their carboxylic acid side chains are perfectly suited to act as both a nucleophile (in the deprotonated state) and a proton donor (in the protonated state) under physiological conditions. researchgate.netmsu.ru The precise geometry of the active site maintains a separation of approximately 5.5 Å between the two catalytic carboxylates in retaining enzymes, which is optimal for the double-displacement mechanism. researchgate.net
Tyrosine (Tyr): While not typically a primary catalytic residue, conserved tyrosine residues can play important supporting roles in the active site. sigmaaldrich.com They can contribute to substrate binding and positioning through hydrogen bonding or hydrophobic interactions. In some cases, they may help modulate the pKa of the catalytic residues or stabilize the transition state. sigmaaldrich.com
The conservation of these residues is so fundamental that it forms the basis for classifying glycosidases into families and clans in the Carbohydrate-Active enZymes (CAZy) database. mdpi.com
Characterization and Trapping of Glycosyl-Enzyme Intermediates
Direct detection and characterization of the glycosyl-enzyme intermediate provide the most compelling evidence for the double-displacement mechanism. However, this intermediate is typically short-lived. The use of modified substrates, such as 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside, has been a breakthrough in this area. ubc.ca The electron-withdrawing fluorine atom at the C2 position destabilizes the transition states leading to both formation and breakdown of the intermediate. Crucially, it destabilizes the hydrolysis (deglycosylation) step more than the formation (glycosylation) step. ubc.ca
This differential stabilization allows for the accumulation of a relatively stable covalent 2-deoxy-2-fluoro-glycosyl-enzyme intermediate, effectively trapping the enzyme in the middle of its catalytic cycle. ubc.ca The process is often accompanied by a stoichiometric "burst" of released 2,4-dinitrophenol (B41442), which can be monitored spectrophotometrically and used as a method for active site titration. ubc.ca
The trapped intermediate can be characterized using several methods:
Mass Spectrometry: Intact protein mass spectrometry can confirm the formation of a covalent adduct by showing an increase in the enzyme's molecular weight corresponding to the mass of the glycosyl moiety. researchgate.net
Proteolysis and Peptide Sequencing: As mentioned, digestion of the labeled enzyme followed by LC-MS/MS analysis can identify the specific amino acid residue (the catalytic nucleophile) to which the sugar is attached. researchgate.netacs.org
X-ray Crystallography: If the trapped intermediate is sufficiently stable, it is possible to crystallize the complex and solve its three-dimensional structure. This provides unambiguous visual confirmation of the covalent linkage and its location within the active site. researchgate.net
These trapping experiments not only confirm the double-displacement mechanism but also provide invaluable insights into the specific molecular interactions that govern catalysis. ubc.caacs.org
Transglycosylation Reactions and Their Mechanistic Implications
Glycosidases, particularly retaining β-glucosidases, catalyze the cleavage of glycosidic bonds through a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. The fate of this intermediate dictates the reaction outcome. While its reaction with water leads to hydrolysis, its reaction with other nucleophilic acceptors results in the formation of a new glycosidic bond, a process known as transglycosylation. The use of activated substrates like this compound (2,4-DNPG) is instrumental in studying these reactions because the 2,4-dinitrophenoxide anion is an excellent leaving group, facilitating the initial glycosylation step.
The mechanism proceeds in two primary steps:
Glycosylation: The enzyme's catalytic nucleophile (typically an aspartate or glutamate residue) attacks the anomeric carbon of 2,4-DNPG. This leads to the displacement of the 2,4-dinitrophenoxide group and the formation of a covalent glucosyl-enzyme intermediate.
Deglycosylation: The glucosyl-enzyme intermediate is then subject to nucleophilic attack.
If the nucleophile is a water molecule, the result is hydrolysis, releasing glucose and regenerating the free enzyme.
If the nucleophile is an acceptor molecule (e.g., an alcohol, sugar, or phenol), the result is transglycosylation, yielding a new glycoside product. researchgate.netnih.gov
The balance between hydrolysis and transglycosylation is a critical aspect of enzyme function and can be influenced by several factors. Research on various glycosidases has shown that the reaction pH is a key determinant; hydrolysis is often favored at acidic or neutral pH, while transglycosylation can become the predominant reaction at more basic pH values. nih.gov Furthermore, the concentration and nature of the acceptor molecule are crucial. High concentrations of a suitable acceptor can outcompete water for reaction with the glycosyl-enzyme intermediate, thereby increasing the yield of the transglycosylation product. nih.gov The size and structure of both the glycosyl donor and the acceptor also play a significant role in the efficiency of the transglycosylation reaction. nih.gov
Table 1: Factors Influencing the Ratio of Transglycosylation to Hydrolysis
| Factor | Effect on Transglycosylation | Mechanistic Rationale |
|---|---|---|
| pH | Often increases at basic pH | The protonation state of the catalytic acid/base residue and the acceptor molecule can influence their respective nucleophilicity, favoring the acceptor at higher pH. nih.gov |
| Acceptor Concentration | Increases with higher concentration | High concentrations of the acceptor molecule increase the probability of it, rather than water, attacking the glycosyl-enzyme intermediate. nih.gov |
| Acceptor Structure | Dependent on enzyme specificity | The enzyme's acceptor binding subsite has specific steric and electronic requirements, favoring acceptors that fit well. |
| Water Content | Decreases with lower water activity | Reducing the concentration of water as a competing nucleophile (e.g., in organic co-solvents) shifts the equilibrium toward transglycosylation. |
Substrate-Induced Enzyme Inactivation Phenomena
Substrates or substrate analogs can sometimes lead to the inactivation of an enzyme rather than promoting catalysis. This phenomenon, known as substrate-induced inactivation, is a powerful tool for probing enzyme mechanisms. With glycosidases, this often involves the formation of a glycosyl-enzyme intermediate that is resistant to the subsequent hydrolysis step, effectively sequestering the enzyme in an inactive state. Analogs of this compound, which are designed to form unusually stable intermediates, are particularly useful for studying these inactivation processes.
Time-Dependent Inactivation Mechanisms and Kinetic Analysis
Time-dependent inactivation occurs when an inactivator molecule forms a stable complex with the enzyme, leading to a progressive loss of catalytic activity over time. The kinetics of this process are typically analyzed using a two-step model, where the enzyme (E) and the inactivator (I) first form a reversible, non-covalent Michaelis-like complex (E•I), which then proceeds to an inactivated state (E-I) through a covalent modification.
The reaction scheme is as follows: E + I ⇌ E•I → E-I
Here, Ki is the dissociation constant for the initial binding step, and kinact is the maximum rate of inactivation. The analysis of the observed rate of inactivation (kobs) at different concentrations of the inactivator allows for the determination of these kinetic parameters. nih.gov
The rate of inactivation is highly dependent on the chemical nature of the substrate analog. For instance, 2-deoxy-2-fluoroglycosides are potent inactivators for many retaining glycosidases. ubc.ca When combined with an excellent leaving group like 2,4-dinitrophenoxide, these compounds bind to the active site and undergo the first step of catalysis: the formation of a covalent 2-deoxy-2-fluoro-glucosyl-enzyme intermediate. However, the strongly electron-withdrawing fluorine atom at the C-2 position severely destabilizes the transition state leading to the second step (hydrolysis), causing the intermediate to accumulate and the enzyme to be inactivated. ubc.ca The rate of this inactivation is directly tied to the leaving group's ability; a better leaving group accelerates the formation of the trapped intermediate. ubc.ca
Table 2: Representative Kinetic Parameters for Time-Dependent Inactivation of a β-Glucosidase
| Inactivator | Ki (mM) | kinact (min-1) | kinact/Ki (M-1s-1) |
|---|---|---|---|
| 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside | 0.5 | 0.8 | 26.7 |
| p-Nitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside | 1.2 | 0.2 | 2.8 |
Note: Data are representative and compiled based on principles described in the literature. Actual values vary depending on the specific enzyme and conditions. ubc.ca
Formation of Stable Covalent Enzyme-Substrate Adducts
The molecular basis for the inactivation described above is the formation of a stable, covalent adduct between the substrate analog and the enzyme. In retaining β-glucosidases, the catalytic nucleophile is the carboxylate side chain of either an aspartate or a glutamate residue located in the enzyme's active site. researchgate.net During the initial step of catalysis (or inactivation), this nucleophile attacks the anomeric carbon (C-1) of the glucopyranoside substrate.
This attack results in the expulsion of the aglycon (the 2,4-dinitrophenoxide group) and the formation of a covalent ester linkage between the glucose moiety and the enzyme's catalytic nucleophile. The resulting structure is a glucosyl-enzyme intermediate. ubc.ca
Under normal catalysis with a substrate like glucose, this intermediate is rapidly hydrolyzed by a water molecule, assisted by the general acid/base catalyst. However, when an inactivating substrate such as 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside is used, the resulting 2-deoxy-2-fluoro-glucosyl-enzyme adduct is exceptionally stable. The electron-withdrawing fluorine at C-2 destabilizes the development of positive charge on the adjacent anomeric carbon, which is a key feature of the oxocarbenium ion-like transition state required for hydrolysis. ubc.ca This electronic destabilization dramatically slows the rate of the deglycosylation (hydrolysis) step, causing the enzyme to become trapped in its covalent adduct form. This accumulation of the stable covalent intermediate effectively removes active enzyme from the population, leading to the observed time-dependent inactivation. ubc.ca
Structural Biology of Enzyme Substrate Interactions Involving 2,4 Dinitrophenyl Beta D Glucopyranoside
X-ray Crystallographic Studies of Glycosidase Active Sites and Ligand Binding
X-ray crystallographic analysis of this trapped intermediate has been instrumental in identifying the catalytic nucleophile. By digesting the labeled enzyme and analyzing the resulting peptides by mass spectrometry, the specific glutamic acid residue responsible for the nucleophilic attack on the anomeric carbon of the substrate can be unequivocally identified. nih.gov
Furthermore, crystal structures of β-glucosidases in complex with other ligands, such as glucose, inhibitors like castanospermine, and other aryl glucosides, provide a composite picture of the active site architecture. rcsb.org These structures reveal a highly conserved glycone-binding site, often referred to as the -1 subsite, which accommodates the glucose moiety of the substrate. In contrast, the aglycone-binding site, which would bind the 2,4-dinitrophenyl group, exhibits greater variability among different β-glucosidases, contributing to their diverse substrate specificities. nih.gov
Table 1: Representative PDB Entries for β-Glucosidase Structures
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 4IIF | β-glucosidase 1 from Aspergillus aculeatus | Castanospermine (inhibitor) | 2.45 | Reveals a highly glycosylated dimeric structure and a hydrophobic subsite +1. rcsb.org |
Structural Basis for Substrate Recognition and Specificity in Glycosidases
The specificity of a glycosidase for a particular substrate like 2,4-dinitrophenyl beta-D-glucopyranoside is dictated by the precise three-dimensional arrangement of amino acid residues within its active site. The active site is typically a cleft or pocket on the enzyme surface, composed of several subsites that interact with different parts of the substrate.
The glycone-binding site (-1 subsite) is highly conserved across many β-glucosidases and is responsible for recognizing the β-D-glucopyranosyl moiety. nih.gov Key interactions often involve hydrogen bonds between the hydroxyl groups of the glucose ring and polar amino acid residues such as glutamic acid, aspartic acid, asparagine, and tyrosine. Aromatic residues, like tryptophan and phenylalanine, can also contribute to binding through stacking interactions with the pyranose ring.
The aglycone-binding site (+1, +2, etc. subsites) shows more diversity and is a primary determinant of substrate specificity. For aryl glucosides like 2,4-DNPGlc, this pocket must accommodate the bulky and hydrophobic dinitrophenyl group. The nature of the amino acids lining this subsite—whether they are hydrophobic, polar, or charged—will govern the affinity for different aglycones. For instance, the presence of aromatic residues can favor the binding of aryl glycosides through π-stacking interactions.
Site-directed mutagenesis studies have been crucial in elucidating the roles of specific residues. For example, in the metagenomic β-glucosidase Td2F2, the mutation of a single asparagine residue (Asn223), located between the +1 and +2 subsites, was found to dramatically alter substrate specificity and reduce glucose tolerance. nih.gov This highlights that residues outside the immediate vicinity of the catalytic and primary binding sites can have profound effects on substrate recognition.
Table 2: Key Amino Acid Residues in β-Glucosidase Active Sites and Their Functions
| Residue Type | Location | Function | Example |
|---|---|---|---|
| Glutamic Acid (Glu) | Active Site | Catalytic Nucleophile, Acid/Base Catalyst | Glu170 in Agrobacterium sp. β-glucosidase nih.gov |
| Aspartic Acid (Asp) | Active Site | Acid/Base Catalyst | |
| Asparagine (Asn) | Subsites +1/+2 | Substrate Specificity, Glucose Tolerance | Asn223 in Td2F2 β-glucosidase nih.gov |
| Tryptophan (Trp) | Aglycone-binding site | π-stacking interactions with aryl groups |
Conformational Dynamics of Enzyme-Substrate Complexes During Catalysis
The interaction between a glycosidase and this compound is not a static lock-and-key event but a dynamic process involving conformational changes in both the enzyme and the substrate. This concept is often described by the induced-fit model of enzyme action.
Upon initial binding of the substrate, the enzyme's active site can undergo a conformational change to better accommodate the ligand and to position the catalytic residues optimally for reaction. Molecular dynamics simulations of β-D-glucopyranose have shown that the sugar ring itself is flexible and can adopt various conformations. bohrium.com During catalysis, the glycone portion of the substrate is thought to be distorted from its stable chair conformation towards a more reactive half-chair or skew-boat conformation, which resembles the oxocarbenium ion-like transition state. nih.gov The enzyme facilitates this distortion through specific interactions within the active site.
The binding of the bulky 2,4-dinitrophenyl group in the aglycone pocket can also trigger conformational changes that are transmitted to the glycone-binding site, influencing the catalytic efficiency. The release of the p-nitrophenol product from a related substrate, p-nitrophenyl-β-D-glucopyranoside, has been shown to follow an ordered mechanism in some β-glucosidases, suggesting that product release is also a well-orchestrated process involving specific conformational states. nih.gov
Computational studies, including molecular docking and molecular dynamics simulations, are increasingly used to investigate these dynamic events. nih.govfrontiersin.org These methods allow researchers to model the binding of substrates like 2,4-DNPGlc into the active site, predict key binding interactions, and simulate the conformational changes that occur along the reaction pathway. For example, docking simulations can help to validate the use of chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPGlc) as reliable analogs for natural substrates like cellobiose (B7769950) by showing that they occupy similar regions and interact with many of the same active site residues. nih.gov
Immunological Applications and Haptenic Properties
Utilization of 2,4-Dinitrophenyl Glucoside as a Hapten in Immunological Research
The compound 2,4-Dinitrophenyl beta-d-glucopyranoside serves as a classic example of a hapten-carrier conjugate where the DNP group is the hapten and the glucopyranoside (a sugar) molecule can be considered as either part of the haptenic determinant or a simple, non-immunogenic carrier. In many immunological studies, haptens like DNP are attached to large, immunologically potent proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to ensure a strong immune response. synabs.benanocs.net However, carbohydrates and saccharides can also function as haptens or carriers. nih.govnih.gov
Studies on Immune Responses Elicited by Dinitrophenylated Antigens
The immune response to dinitrophenylated antigens is one of the most extensively studied models in immunology. When an animal is immunized with a DNP-carrier conjugate, it mounts a robust antibody response primarily targeting the DNP hapten. nih.gov Studies have demonstrated that for an effective humoral (antibody) response to occur, a cooperative interaction between B cells and T helper cells is required. semanticscholar.org Hapten-specific B cells recognize and bind to the DNP part of the conjugate, while carrier-specific T helper cells recognize peptide fragments derived from the carrier protein presented by the B cells. nih.gov
This "hapten-carrier effect" is crucial; tolerance to the carrier protein can render an animal unresponsive to the hapten attached to it. nih.gov Research using DNP-conjugates has been instrumental in elucidating the genetic control of immune responses. For instance, studies in mice have shown that the ability to respond to certain DNP-carrier antigens is linked to genes within the Major Histocompatibility Complex (MHC), formerly known as the H-2 complex in mice. nih.gov Furthermore, investigations into immune responses against carbohydrate haptens have contributed to the development of synthetic vaccines, where saccharide antigens are conjugated to carriers to enhance their immunogenicity and induce protective antibody responses. nih.govfrontiersin.org
Investigation of Antibody Production and Immune Cell Activation Mechanisms
The DNP hapten system has been pivotal in dissecting the cellular and molecular mechanisms of antibody production and immune cell activation. The production of anti-DNP antibodies requires the activation of DNP-specific B lymphocytes. nih.gov This activation is initiated when the B cell receptor (a membrane-bound antibody) binds to the DNP hapten on the surface of the DNP-carrier conjugate. nih.gov Following binding, the B cell internalizes the entire conjugate, processes the carrier protein, and presents its fragments to a carrier-specific T helper cell. nih.govsemanticscholar.org This interaction triggers the T cell to provide "help" to the B cell, leading to its proliferation and differentiation into antibody-secreting plasma cells and memory B cells. nih.gov
Recent advanced studies have used DNP-functionalized nanostructures to probe the precise requirements for immune cell activation. For example, research using DNP ligands arranged on DNA origami nanostructures has investigated the activation of mast cells, which are key players in allergic responses. nih.gov These studies revealed that the spatial organization and nanoscale distance between DNP haptens are critical factors in triggering the cross-linking of IgE antibody receptors on the mast cell surface, which is the initial signal for degranulation and the release of inflammatory mediators. nih.gov
| DNP Ligand Stoichiometry (per nanostructure) | Intermolecular Distance of Antibody Arrangement | Key Finding on Cell Activation (Degranulation) | Reference |
|---|---|---|---|
| 4 | 6 nm | Cell activation was found to be critically dependent on the tight assembly of antibody-receptor complexes, which is directed by the antigen's structure, even more so than the valency (number of ligands). A narrow window of hapten spacing was most effective for stable antibody binding and subsequent cell triggering. | nih.gov |
| 4 | 17 nm | ||
| 8 | 6 nm, 17 nm, and 43 nm arrangements |
This table summarizes findings from a study using DNP-functionalized DNA origami nanostructures (DNP–DON) to investigate the activation of Rat Basophilic Leukemia (RBL-2H3) cells, a model for mast cells. The study highlights the importance of the nanoscale spatial arrangement of haptens in triggering an immune response.
Potential for Diagnostic Tool Development in Immunological Assays
The high immunogenicity of the DNP hapten and the resulting high-affinity antibodies have made the DNP system a valuable component in the development of various diagnostic tools and immunoassays. synabs.be Anti-DNP monoclonal antibodies are widely used as primary or secondary reagents in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western Blot, and immunohistochemistry. synabs.becreative-diagnostics.com
In a typical ELISA setup, a DNP-conjugate, such as DNP-BSA, can be coated onto a microtiter plate to capture and quantify anti-DNP antibodies from a sample. creative-diagnostics.com Conversely, DNP can be used as a versatile label for other molecules (probes, primary antibodies, or nucleic acids). synabs.be These DNP-labeled molecules can then be detected with a highly specific anti-DNP antibody that is conjugated to an enzyme or a fluorescent dye. synabs.be This DNP/anti-DNP detection system serves as a powerful and robust alternative to the commonly used biotin-streptavidin system, especially in contexts where endogenous biotin (B1667282) could cause background interference. synabs.besynabs.be The commercial availability of various anti-DNP antibodies and DNP conjugates underscores their importance and widespread application in research and in vitro diagnostics. creative-diagnostics.com
Advanced Research Methodologies for the Study of 2,4 Dinitrophenyl Beta D Glucopyranoside
Spectrophotometric Detection and Quantification of Enzymatic Hydrolysis Products
The enzymatic hydrolysis of 2,4-Dinitrophenyl beta-D-glucopyranoside by a β-glucosidase cleaves the glycosidic bond, releasing glucose and 2,4-dinitrophenol (B41442) (2,4-DNP). The liberated 2,4-dinitrophenolate (B1223059) ion is a chromophore, meaning it absorbs light at a specific wavelength, which provides a straightforward method for monitoring enzyme activity in real-time.
This method is based on the principle that the product, 2,4-dinitrophenol, has a distinct absorbance maximum under alkaline conditions, typically between 370 nm and 450 nm. nih.gov The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. This allows for the precise quantification of enzyme kinetics, including parameters like Michaelis constant (Kм) and maximum velocity (Vmax). The assay's simplicity and adaptability to a microplate format make it a widely used tool for high-throughput screening of enzyme libraries and characterization of glycosidase activity. nih.govresearchgate.net A simplified spectrophotometric assay using 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been developed for quantifying carbonyl groups, and similar principles apply to the detection of released phenolic compounds. nih.govnih.gov
Table 1: Principle of the Spectrophotometric Assay An interactive table detailing the components and detection method for the enzymatic assay.
| Component | Role | Detection Principle |
|---|---|---|
| This compound | Substrate | Colorless substrate for β-glucosidase. |
| β-Glucosidase | Enzyme | Catalyzes the hydrolysis of the glycosidic bond. |
| 2,4-Dinitrophenol | Product | Released chromophore. Under alkaline pH, it forms the yellow 2,4-dinitrophenolate ion. |
| Spectrophotometer | Instrument | Measures the increase in absorbance of the 2,4-dinitrophenolate ion over time. |
Mass Spectrometry for Identification of Enzyme-Substrate Intermediates and Modified Residues
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical insights into the molecular details of enzyme mechanisms. In the context of glycosidases acting on 2,4-DNPG, MS is invaluable for trapping and identifying transient covalent enzyme-substrate intermediates. nih.gov By using mechanism-based inhibitors, such as fluorinated analogues of 2,4-DNPG (e.g., 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-cellobioside), the catalytic cycle can be halted at the glycosyl-enzyme intermediate stage. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can then be employed to analyze the enzyme. nih.govresearchgate.net This approach allows for the precise identification of the specific amino acid residue (typically a glutamate (B1630785) or aspartate) that forms the covalent bond with the glucosyl moiety. nih.gov Furthermore, MS can detect and characterize various metabolites of the released 2,4-dinitrophenol, such as its glucuronide and sulfate (B86663) conjugates, in biological samples. nih.govresearchgate.net
Table 2: Applications of Mass Spectrometry in Studying Glycosidase-2,4-DNPG Interactions An interactive table summarizing the uses of mass spectrometry in this research area.
| MS Application | Information Obtained | Significance |
|---|---|---|
| Intact Protein Analysis | Mass of the covalent glycosyl-enzyme intermediate. | Confirms the formation of a covalent intermediate, a key step in the retaining glycosidase mechanism. |
| Peptide Mapping (LC-MS/MS) | Identification of the specific peptide containing the modified active site residue. | Pinpoints the catalytic nucleophile within the enzyme's primary sequence. |
| Tandem MS (MS/MS) of Peptides | Sequencing of the modified peptide to confirm the exact site of glycosylation. | Provides definitive evidence of the amino acid involved in catalysis. |
| Metabolite Analysis | Detection and identification of 2,4-DNP and its phase I and II metabolites. nih.govlongdom.org | Elucidates the metabolic fate of the leaving group in biological systems. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about the structure, dynamics, and interactions of molecules in solution. nih.gov It is uniquely suited for investigating the subtle conformational changes that occur within an enzyme during catalysis. When studying the interaction of a glycosidase with 2,4-DNPG or its analogues, NMR can be used to compare the enzyme's structure in its free (apo) state versus its substrate-bound or intermediate-trapped states. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Enzyme-Ligand Interactions
Computational chemistry and molecular modeling provide powerful tools to visualize and analyze the interactions between 2,4-DNPG and the active site of a glycosidase at a three-dimensional, atomic level. nih.gov These methods complement experimental data by offering detailed insights into the binding process and the catalytic mechanism.
Molecular docking simulations can predict the most likely binding pose of 2,4-DNPG within the enzyme's active site. This helps identify key amino acid residues involved in substrate recognition through hydrogen bonding and hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the enzyme-ligand complex over time, providing a dynamic view of the interaction. nih.gov This can reveal how the substrate is positioned for nucleophilic attack, the conformational changes the enzyme undergoes to accommodate the substrate, and the energetic landscape of the reaction pathway. These computational approaches are critical for understanding the molecular basis of enzyme specificity and for designing new inhibitors or engineering enzymes with improved properties. nih.gov
Table 3: Computational Methods for Studying Enzyme-2,4-DNPG Interactions An interactive table outlining computational techniques and their specific applications.
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of 2,4-DNPG in the enzyme's active site. | Identifies key protein-ligand interactions (hydrogen bonds, van der Waals contacts) and initial binding affinity. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the enzyme-substrate complex in a solvated environment. | Reveals conformational changes, stability of interactions, and the role of water molecules in the active site. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the active site with high-level quantum mechanics and the rest of the protein with classical mechanics. | Models the electronic rearrangements during bond cleavage and formation, providing detailed mechanistic insights. |
| Proteochemometrics | Uses chemical and structural descriptors to build models of protein-ligand interactions across entire families. nih.gov | Can generalize binding principles and predict activity for uncharacterized enzymes or novel ligands. |
Bioinformatic Analyses for Glycosidase Family Characterization
Bioinformatics provides the essential framework for classifying glycosidases and predicting their function based on amino acid sequence data. nih.gov Glycoside hydrolases (GHs) are categorized into families in the Carbohydrate-Active enZymes (CAZy) database based on sequence similarity, which reflects shared structural folds and catalytic mechanisms. ebi.ac.uk
When a new enzyme is discovered that shows activity on 2,4-DNPG, bioinformatic analysis is the first step in its characterization. By comparing its sequence to those in databases, the enzyme can be assigned to a specific GH family (e.g., GH1, GH4). researchgate.netnih.gov This assignment immediately provides hypotheses about its three-dimensional structure (e.g., a (β/α)8-barrel for GH1), the identity of the catalytic residues (typically two glutamic or aspartic acids), and its catalytic mechanism (retaining or inverting). ebi.ac.uk Phylogenetic analysis can further reveal evolutionary relationships within a family and help identify conserved motifs that are crucial for substrate specificity. nih.govnih.gov This approach allows researchers to leverage the vast amount of existing genomic and biochemical data to rapidly understand and classify newly identified glycosidases. nih.gov
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Advanced Probes for Glycosidase Activity Profiling
The development of novel probes for glycosidase activity is a key area of research. While traditional chromogenic substrates like 2,4-dinitrophenyl beta-d-glucopyranoside are effective, there is a growing need for probes with enhanced sensitivity, specificity, and the ability to function in complex biological environments.
Activity-based probes (ABPs) represent a significant step forward in this domain. nih.govresearchgate.net These probes are designed to covalently bind to the active site of a specific glycosidase, providing a direct measure of enzyme activity. nih.govresearchgate.net The design of these probes often draws inspiration from natural inhibitors, such as cyclophellitol, which is a potent inhibitor of retaining β-glucosidases. nih.govresearchgate.netnih.gov By modifying the core structure of these inhibitors and attaching reporter tags like fluorophores, researchers can create highly specific and sensitive tools for visualizing active enzyme molecules within cells and even whole organisms. nih.govresearchgate.net
The development of these advanced probes allows for:
In situ detection: Visualizing active enzymes directly within their cellular context. nih.govresearchgate.net
Disease diagnosis: Assisting in the biochemical diagnosis of diseases related to glycosidase deficiencies, such as Gaucher disease. nih.govresearchgate.net
Drug discovery: Screening for small molecules that interact with the catalytic pocket of enzymes. nih.govresearchgate.net
Future research in this area will likely focus on creating a broader palette of ABPs targeting a wider range of glycosidases with diverse specificities. researchgate.net This will be instrumental in dissecting the complex roles of these enzymes in health and disease. researchgate.net
High-Throughput Screening Methodologies Leveraging Chromogenic Substrates
The discovery of novel enzymes and enzyme inhibitors is greatly accelerated by high-throughput screening (HTS) methods. Chromogenic substrates, including this compound and its counterparts like p-nitrophenyl-β-D-glucopyranoside, are central to many HTS assays due to their simplicity and reliability. nih.govcaymanchem.comfishersci.com These substrates enable rapid, colorimetric assays that can be performed in microtiter plates, allowing for the simultaneous screening of thousands of samples. nih.gov
Recent advancements have focused on developing more versatile and multiplexed HTS platforms. nih.gov This includes the creation of multi-colored chromogenic substrates that can be used to screen for a variety of enzyme activities simultaneously. nih.govresearchgate.net Furthermore, HTS is being applied to a wider range of applications, from identifying inhibitors of microbial glycosidases to discovering novel immunomodulatory compounds. nih.govnih.gov
Key features of modern HTS methodologies include:
Miniaturization: The use of microtiter plates reduces reagent consumption and allows for a higher throughput of samples. nih.gov
Automation: Robotic systems can be used to automate the screening process, further increasing efficiency. nih.gov
Versatility: Assays can be adapted to screen for various enzyme activities and inhibitor types. nih.govresearchgate.net
The development of HTS methods that can handle more complex biological samples and provide more detailed information about enzyme kinetics will be a major focus of future research. This includes the development of mass spectrometry-based HTS assays that can overcome some of the limitations of traditional colorimetric methods. nih.gov
Integration of Biochemical Data with Systems Biology and Glycomics Studies
The wealth of data generated from biochemical assays using substrates like this compound is increasingly being integrated into the broader contexts of systems biology and glycomics. nih.gov This integration allows for a more holistic understanding of the roles of glycosidases and glycans in complex biological systems.
Glycomics, the comprehensive study of all glycans in an organism, benefits greatly from the functional data provided by enzyme assays. nih.gov By combining glycan structure and quantity data with information on the expression and activity of glycogenes (the genes encoding glycosylation-related enzymes), researchers can build more accurate models of glycan biosynthesis and metabolism. nih.gov
Several online tools and platforms are being developed to facilitate the integration and visualization of these diverse datasets. nih.gov These tools help to:
Correlate changes in glycogene expression with alterations in glycan structures. nih.gov
Identify key enzymatic steps that are dysregulated in disease states. nih.gov
Provide a systems-level view of glycosylation pathways. nih.gov
Q & A
Q. Validation :
- NMR : Confirm β-configuration via J1,2 coupling constants (~7–8 Hz).
- HPLC-MS : Verify purity (>95%) and molecular ion [M+H]<sup>+</sup> .
Advanced: How can contradictory kinetic data from different enzyme sources be resolved?
Methodological Answer:
Discrepancies in Km/Vmax values often arise from enzyme isoforms or assay conditions. Mitigation strategies include:
- Standardization : Use recombinant enzymes (e.g., expressed in E. coli) to eliminate isoform variability.
- Buffer Optimization : Test activity across pH 4.5–7.5 and ionic strengths (0–150 mM NaCl) .
- Data Normalization : Report activity per mg protein (Bradford assay) or per unit enzyme (activity staining) .
Case Study :
A study found fungal β-glucosidase Km = 1.2 mM (pH 5.0) vs. human Km = 0.8 mM (pH 6.5), attributed to active-site differences .
Advanced: How is this compound used in high-throughput screening (HTS) for glycosidase inhibitors?
Methodological Answer:
In HTS, the substrate enables rapid detection of inhibitors via microplate assays:
Assay Design : Mix enzyme (0.1–1 U/mL) with substrate (2× Km) and test compounds (10–100 μM).
Detection : Measure absorbance at 410 nm every 30 seconds for 10 minutes.
Analysis : Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
Q. Example Inhibitor Data :
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Castanospermine | 0.5 | Competitive |
| Deoxynojirimycin | 2.1 | Transition-state analog |
Basic: How does temperature affect enzymatic hydrolysis of this substrate?
Methodological Answer:
Temperature impacts enzyme stability and reaction rates:
Q. Data Example :
| Temperature (°C) | Relative Activity (%) |
|---|---|
| 30 | 75 |
| 37 | 100 |
| 50 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
